4,7-Diazaspiro[2.5]octan-6-one
Overview
Description
4,7-Diazaspiro[2.5]octan-6-one is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives : Research has demonstrated the synthesis of derivatives from 4,7-Diazaspiro[2.5]octan-6-one through cycloaddition reactions, producing compounds like 7benzoyl-2-(4-methoxyphenyl)-6-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one, which exhibit different conformations and potential for various applications (Chiaroni et al., 2000).
Anti-Malarial Activity : A novel diazaspiro[3.4]octane series identified through high-throughput screening showed activity against multiple stages of the malaria parasite, Plasmodium falciparum. This discovery suggests potential applications in developing new anti-malarial drugs (Le Manach et al., 2021).
Antitubercular Properties : A study explored the synthesis of compounds from a 2,6-diazaspiro[3.4]octane building block, identifying a potent antitubercular lead with minimal inhibitory concentration, indicating potential in tuberculosis treatment (Lukin et al., 2023).
Synthetic Methods for Derivatives : Various synthetic methods have been developed to produce 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones, indicating the versatility of this compound in chemical synthesis (Brabander & Wright, 1965).
Photochemistry and Photorearrangement : Research in photochemistry has shown that derivatives of this compound can undergo photorearrangement, forming compounds like 5,7-diazaspiro[2.5]octanes, which are significant for various chemical processes (Ming & Wamhoff, 1987).
Radioprotective Agent : A study synthesized a derivative (7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride) from this compound and found it to have potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro et al., 1968).
Properties
IUPAC Name |
4,7-diazaspiro[2.5]octan-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-3-8-6(1-2-6)4-7-5/h8H,1-4H2,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVSXSGJPRMNQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC(=O)CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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